An In-depth Technical Guide to 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid (CAS 1256346-48-1)
An In-depth Technical Guide to 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid (CAS 1256346-48-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid, a key building block in modern medicinal chemistry. Boronic acids and their derivatives are of immense interest in drug discovery due to their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their potential to act as pharmacophores.[1][2][3] This document, intended for researchers and drug development professionals, details the physicochemical properties, a plausible synthetic route, and predicted analytical data for this specific substituted phenylboronic acid. Furthermore, it outlines its primary application in Suzuki-Miyaura coupling reactions and discusses essential safety and handling protocols. The information presented herein is synthesized from established chemical principles and data from analogous compounds, providing a robust framework for the utilization of this reagent in complex molecule synthesis.
Introduction and Strategic Importance
Boron-containing compounds, once overlooked due to perceived toxicity, have emerged as crucial tools in medicinal chemistry. This shift in perspective was significantly influenced by the successful development of drugs like bortezomib.[1] Boronic acids, characterized by the -B(OH)₂ functional group, are particularly valued for their stability, low toxicity, and broad synthetic utility.[4]
2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid (Figure 1) is a trifunctional building block offering a unique combination of reactive sites and structural motifs. The boronic acid group serves as a handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling reaction.[5] The dichlorinated phenyl ring provides a scaffold with defined electronic and steric properties, while the dimethylaminoethoxy side chain can influence solubility, pharmacokinetic properties, and potential receptor interactions. These features make it a valuable intermediate in the synthesis of complex, biologically active molecules.
| Property | Value |
| CAS Number | 1256346-48-1 |
| Molecular Formula | C₁₀H₁₄BCl₂NO₃ |
| Molecular Weight | 277.94 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Expected to be soluble in methanol and DMSO[4] |
Table 1: Physicochemical Properties
Synthesis and Purification
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol:
Step 1: Etherification of 2,4-Dichlorophenol
This step involves a standard Williamson ether synthesis.
-
To a solution of 2,4-dichlorophenol (1 eq.) in a suitable aprotic solvent (e.g., acetone or DMF), add a slight excess of a base such as potassium carbonate (1.5 eq.).
-
Add 1,2-dibromoethane (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product, 1-(2-bromoethoxy)-2,4-dichlorobenzene, by column chromatography on silica gel.
Step 2: Amination of 1-(2-Bromoethoxy)-2,4-dichlorobenzene
This step introduces the dimethylamino group via nucleophilic substitution.
-
Dissolve the purified 1-(2-bromoethoxy)-2,4-dichlorobenzene (1 eq.) in a suitable solvent such as tetrahydrofuran (THF).
-
Add an excess of dimethylamine (e.g., a 2M solution in THF, 3 eq.).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-((2,4-dichlorophenoxy)ethyl)dimethylamine.
Step 3: Directed Ortho-Metalation and Borylation
The final step introduces the boronic acid functionality.
-
Dissolve the product from Step 2 (1 eq.) in dry THF under an inert atmosphere (e.g., argon) and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq.) and stir the mixture at this temperature for 1-2 hours to allow for lithiation.
-
Add triisopropyl borate (1.2 eq.) dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (1M) and stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy chain protons, and the dimethylamino protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.5 - 7.8 | s |
| Aromatic-H | 7.2 - 7.4 | s |
| -O-CH₂- | 4.1 - 4.3 | t |
| -CH₂-N- | 2.8 - 3.0 | t |
| -N(CH₃)₂ | 2.3 - 2.5 | s |
| -B(OH)₂ | 8.0 - 8.5 | br s |
Table 2: Predicted ¹H NMR Chemical Shifts
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-B | 130 - 135 |
| Aromatic C-Cl | 125 - 130 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-H | 115 - 125 |
| -O-CH₂- | 65 - 70 |
| -CH₂-N- | 55 - 60 |
| -N(CH₃)₂ | 45 - 50 |
Table 3: Predicted ¹³C NMR Chemical Shifts
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 277. The presence of two chlorine atoms will result in a characteristic isotopic pattern with peaks at m/z 277 (M⁺), 279 (M⁺+2), and 281 (M⁺+4) in an approximate ratio of 9:6:1.[2][6]
-
Major Fragmentation Pathways:
-
Loss of the dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) leading to a fragment at m/z 205.
-
Alpha-cleavage of the side chain, resulting in a fragment corresponding to the dichlorophenoxy moiety.
-
Loss of a chlorine atom, leading to a fragment at m/z 242.[2]
-
Applications in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The primary utility of 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[5] This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[7][8]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid (1 eq.), the aryl or heteroaryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2 eq.).
-
Purge the vessel with an inert gas (e.g., argon).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The choice of catalyst, base, and solvent can be critical and may require optimization depending on the specific substrates used.[9]
Safety and Handling
As with all laboratory chemicals, 2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid should be handled with appropriate care. While specific toxicological data for this compound is limited, information from structurally related compounds provides guidance for safe handling.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
-
Skin contact: Wash the affected area thoroughly with soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
2,4-Dichloro-5-(2-(dimethylamino)ethoxy)phenylboronic acid is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its trifunctional nature allows for the strategic introduction of key structural motifs into complex molecules. While detailed experimental data for this specific compound is not extensively documented, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles. As the demand for novel and complex drug candidates continues to grow, the utility of such specialized reagents will undoubtedly increase.
References
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Aminophenylboronic acid | C6H8BNO2 | CID 2734615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
